molecular formula C15H17N3O B5966843 1-(3,4-Dimethylphenyl)-3-(pyridin-3-ylmethyl)urea

1-(3,4-Dimethylphenyl)-3-(pyridin-3-ylmethyl)urea

Cat. No.: B5966843
M. Wt: 255.31 g/mol
InChI Key: MHAQDDLKYLYRJV-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(pyridin-3-ylmethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 3,4-dimethylphenyl group and a pyridin-3-ylmethyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 3,4-dimethylaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate to yield the desired urea compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may also include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of substituted derivatives with different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(pyridin-3-ylmethyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in studies related to enzyme inhibition, as its structure may mimic certain biological substrates or inhibitors.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target, but common mechanisms include competitive inhibition, allosteric modulation, and receptor binding.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-3-(pyridin-3-ylmethyl)urea can be compared with other similar compounds, such as:

    1-(3,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea: This compound has a similar structure but with the pyridine ring attached at the 2-position instead of the 3-position. This slight difference can lead to variations in reactivity and biological activity.

    1-(3,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)urea: Another similar compound with the pyridine ring attached at the 4-position. This positional isomer may exhibit different chemical and biological properties compared to the 3-position isomer.

    1-(3,4-Dimethylphenyl)-3-(pyridin-3-yl)urea: This compound lacks the methyl group on the pyridine ring, which can affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific structure, which allows for distinct interactions and applications compared to its similar compounds.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(pyridin-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-11-5-6-14(8-12(11)2)18-15(19)17-10-13-4-3-7-16-9-13/h3-9H,10H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAQDDLKYLYRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=CN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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